molecular formula C18H14N2O4 B14322023 4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid CAS No. 102769-85-7

4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid

Cat. No.: B14322023
CAS No.: 102769-85-7
M. Wt: 322.3 g/mol
InChI Key: XVVNSYPASGOJCF-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a naphthalene carboxylic acid, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid typically involves the condensation of 2-methoxyphenylhydrazine with a naphthalene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted naphthalene compounds.

Scientific Research Applications

4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
  • Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate

Uniqueness

4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid is unique due to its naphthalene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

102769-85-7

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

1-hydroxy-4-[(2-methoxyphenyl)diazenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C18H14N2O4/c1-24-16-9-5-4-8-14(16)19-20-15-10-13(18(22)23)17(21)12-7-3-2-6-11(12)15/h2-10,21H,1H3,(H,22,23)

InChI Key

XVVNSYPASGOJCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O

Origin of Product

United States

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